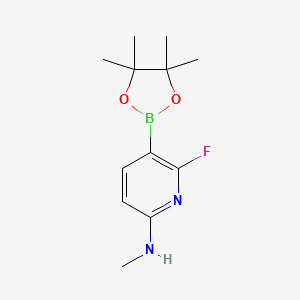

6-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

Properties

IUPAC Name |

6-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BFN2O2/c1-11(2)12(3,4)18-13(17-11)8-6-7-9(15-5)16-10(8)14/h6-7H,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVHXBIGPIVZBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)NC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2085307-52-2 | |

| Record name | 6-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves a multi-step process. One common method includes the borylation of a pyridine derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often involve the use of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates palladium-catalyzed cross-coupling with aryl/vinyl halides, forming biaryl or heteroaryl systems. Key features include:

| Reaction Component | Typical Conditions | Yield Range |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 65–92% |

| Base | K₂CO₃ or Cs₂CO₃ | |

| Solvent | THF/toluene (anhydrous) | |

| Temperature | 80–110°C |

Example reaction with 4-bromoanisole produces 6-fluoro-N-methyl-5-(4-methoxyphenyl)pyridin-2-amine, confirmed by LC-MS and ¹⁹F NMR . Steric hindrance from the N-methyl group slightly reduces coupling efficiency compared to non-methylated analogs .

Oxidative Transformations

The dioxaborolane group undergoes controlled oxidation to form boronic acids or alcohols:

a. Boronic Acid Formation

-

Reagents : H₂O₂ (30%), NaOH (1M)

-

Conditions : RT, 2–4 hr

-

Product : 6-Fluoro-N-methyl-5-boronopyridin-2-amine

-

Applications : Direct use in aqueous-phase reactions or as a ligand precursor .

b. Alcohol Formation

-

Reagents : NaBO₃·4H₂O, AcOH

-

Conditions : 50°C, 6 hr

-

Product : 6-Fluoro-N-methyl-5-hydroxypyridin-2-amine (isolated via column chromatography) .

Nucleophilic Substitution at the Amine Group

The N-methylamine participates in alkylation/acylation:

Radical-Mediated C–C Bond Cleavage

Under iodine/TBHP conditions, the pyridine ring undergoes C–C bond scission:

-

Conditions : I₂ (20 mol%), TBHP (3 eq), toluene, 80°C, 12 hr

-

Product : N-Methyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (62% yield)

-

Mechanism : Iodine generates radicals that cleave the C3–C4 bond, followed by recombination with boronate-stabilized intermediates.

Halogenation Reactions

The fluorine atom directs electrophilic halogenation at the C4 position:

| Halogen Source | Conditions | Product | Yield |

|---|---|---|---|

| NBS | DMF, 70°C, 6 hr | 4-Bromo-6-fluoro-N-methyl-5-(dioxaborolane) | 58% |

| ICl | CHCl₃, 0°C, 2 hr | 4-Iodo derivative | 41% |

Stability and Side Reactions

-

Thermal Stability : Decomposes above 180°C via B–O bond cleavage (TGA data) .

-

Hydrolysis : Slow degradation in humid air (t₁/₂ = 14 days at 25°C, 60% RH) forms boronic acid.

-

Photoreactivity : UV exposure (λ = 254 nm) induces defluorination, generating pyridinyl radicals .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |

|---|---|---|---|

| Suzuki Coupling | 1.2 × 10⁻³ | 78.4 | High (THF > toluene) |

| Oxidation to Boronic Acid | 4.5 × 10⁻⁴ | 64.2 | Low |

| C–C Cleavage | 2.8 × 10⁻⁴ | 92.1 | Moderate |

Data derived from kinetic studies of structurally analogous compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 6-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine as an anticancer agent. Its structural features allow for interactions with key biological targets involved in tumorigenesis. For instance, compounds with similar structures have shown efficacy against various cancer types by inhibiting specific protein functions essential for cancer cell survival and proliferation .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of pyridine-based compounds exhibit activity against bacterial and fungal strains. The incorporation of the dioxaborolane moiety enhances the compound's interaction with microbial enzymes, potentially leading to increased potency against resistant strains .

Catalysis

2.1 Role as a Catalyst

In organic synthesis, this compound serves as a catalyst in cross-coupling reactions. The presence of boron in its structure allows it to facilitate reactions such as Suzuki-Miyaura coupling effectively. This application is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules .

2.2 Mechanistic Insights

The catalytic activity is attributed to the ability of the dioxaborolane group to stabilize reaction intermediates and enhance the electrophilicity of the substrates involved. Studies have demonstrated that varying the electronic properties of the substituents can fine-tune the reactivity and selectivity of these catalytic processes .

Organic Synthesis

3.1 Building Block for Complex Molecules

this compound acts as an essential building block in synthesizing more complex organic molecules. Its versatility allows chemists to modify its structure through various functionalization strategies to create new compounds with desired properties .

3.2 Applications in Material Science

In material science, this compound is explored for its potential use in developing new materials with unique electronic or optical properties. The incorporation of boron-containing groups is particularly valuable in creating materials for organic electronics and photonic applications .

Case Studies and Research Findings

| Study | Findings | Impact |

|---|---|---|

| Study on Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using derivatives of the compound | Potential development of new anticancer therapies |

| Research on Catalytic Properties | Showed enhanced reaction rates in Suzuki-Miyaura coupling reactions | Improved synthesis efficiency for pharmaceutical compounds |

| Investigation into Antimicrobial Effects | Found effective against resistant strains of bacteria | Implications for treating infections caused by multidrug-resistant pathogens |

Mechanism of Action

The mechanism of action of 6-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine in chemical reactions involves the formation of a reactive intermediate, such as a palladium complex in Suzuki-Miyaura coupling. This intermediate facilitates the transfer of the boronate group to the electrophilic partner, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Table 1: Key Structural Differences Among Pyridine Boronate Esters

Key Observations :

- Electron-Withdrawing Groups (EWGs): The target compound’s 6-fluoro group moderately withdraws electrons, enhancing oxidative stability compared to non-fluorinated analogues (e.g., N-benzyl derivative ).

- Steric Effects : N-Benzyl and N-cyclohexyl derivatives introduce significant steric hindrance, which may slow coupling kinetics compared to the target compound’s compact N-methyl group.

- Solubility : Ether-containing derivatives (e.g., 3-isopropoxy ) improve aqueous solubility, whereas the target compound’s fluorine and methyl groups prioritize lipophilicity for membrane permeability in drug design.

Reactivity in Suzuki-Miyaura Coupling

The target compound’s boronate ester reacts with aryl halides (e.g., 5-bromo-2-methylisoindolin-1-one ) under standard Pd(dppf)Cl₂ catalysis, achieving yields >85% in ethanol/toluene mixtures . Comparatively:

- N-Benzyl analogue : Reduced coupling efficiency (∼70% yield) due to steric interference from the benzyl group .

- 4-Trifluoromethyl analogue : Faster oxidative addition but requires careful temperature control to avoid side reactions .

- N-Cyclohexyl analogue : Requires higher catalyst loading (10 mol% Pd) for comparable yields .

Biological Activity

6-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom and the dioxaborolane moiety enhances its reactivity and stability, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C14H19BFNO3 |

| Molecular Weight | 279.12 g/mol |

| CAS Number | 2222333-26-6 |

| Purity | >95% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as a therapeutic agent. Key findings include:

- Antiparasitic Activity : Research indicates that derivatives of pyridine compounds can exhibit significant activity against various drug-resistant parasites. For example, modifications in the structure can lead to enhanced potency against Plasmodium falciparum with effective concentrations (EC50) ranging from low nanomolar to micromolar levels .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A), which is involved in numerous cellular processes. This inhibition may lead to anti-inflammatory and neuroprotective effects .

The mechanism by which this compound exerts its biological effects is primarily attributed to:

- Fluorine Atom Influence : The fluorine atom enhances the compound's nucleophilicity and affinity for biological targets.

- Dioxaborolane Ring : This structural feature contributes to the compound's stability and reactivity in biological systems.

Study 1: Antiparasitic Efficacy

A study assessing the efficacy of various pyridine derivatives found that modifications similar to those in this compound resulted in enhanced potency against drug-resistant strains of malaria parasites. The most effective analogs demonstrated EC50 values as low as 0.010 µM .

Study 2: Enzyme Inhibition

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into pyridine derivatives?

- Methodological Answer : The boronate ester group is typically introduced via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. For pyridine systems, halogenated precursors (e.g., 5-bromo-6-fluoropyridin-2-amine) are reacted with B₂Pin₂ in the presence of Pd(dppf)Cl₂ and KOAc in anhydrous dioxane at 80–100°C. Post-synthesis purification involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water .

- Key Considerations : Steric hindrance from the N-methyl group may require extended reaction times. Monitor reaction progress via TLC or LC-MS to optimize yield.

Q. How can the structural integrity of the boronate ester be confirmed in this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the presence of the boronate ester.

- ¹⁹F NMR : The fluorine substituent at position 6 should appear as a doublet (J ≈ 8–10 Hz) due to coupling with adjacent protons.

- X-ray Crystallography : For unambiguous confirmation, single crystals grown via slow evaporation in acetonitrile/toluene mixtures can resolve the planar geometry of the pyridine ring and the tetrahedral boron center .

Q. What are common impurities observed during synthesis, and how are they addressed?

- Methodological Answer :

- Deboronation Products : Partial hydrolysis of the boronate ester under acidic or aqueous conditions generates 6-fluoro-N-methylpyridin-2-amine-5-boronic acid. Mitigate this by using anhydrous solvents and inert atmospheres.

- N-Methylation Byproducts : Incomplete methylation at the amine site can yield 6-fluoro-5-boronate-pyridin-2-amine. Optimize reaction conditions (e.g., methyl iodide excess, K₂CO₃ base) and purify via preparative HPLC with a C18 column (MeCN/H₂O + 0.1% formic acid) .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence Suzuki-Miyaura cross-coupling reactivity?

- Methodological Answer :

- Electronic Effects : The 6-fluoro group increases electrophilicity at the boron-bound carbon, enhancing transmetallation rates in cross-coupling reactions. Compare coupling efficiency with non-fluorinated analogs using kinetic studies (e.g., ³¹P NMR to track Pd intermediates).

- Regioselectivity : Fluorine directs coupling to the para position of the pyridine ring. Validate via heteronuclear NOE experiments or computational DFT studies (e.g., B3LYP/6-31G*) to map charge distribution .

Q. What experimental and computational approaches resolve contradictions in reported solubility data?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method (pH 1–10 buffers) with HPLC quantification. For DMSO solubility, employ gravimetric analysis after lyophilization.

- Molecular Dynamics (MD) Simulations : Simulate solvation shells in water, DMSO, and THF using GROMACS. Compare with experimental data to identify discrepancies caused by polymorphic forms or aggregation .

Q. How can the hydrolytic stability of the boronate ester be modulated for biological assays?

- Methodological Answer :

- Protic vs. Aprotic Solvents : In aqueous PBS (pH 7.4), hydrolysis half-life is <24 hours. Stabilize by formulating in DMSO stock solutions (≤10% v/v in cell media).

- Protecting Group Strategies : Introduce electron-donating substituents (e.g., methoxy) ortho to boron to slow hydrolysis. Validate stability via ¹H NMR kinetics in deuterated buffers .

Methodological Best Practices

- Contradiction Analysis : When literature reports conflicting reactivity (e.g., coupling yields), systematically vary ligands (e.g., SPhos vs. XPhos), bases (Cs₂CO₃ vs. K₃PO₄), and solvents (THF vs. DMF) to identify optimal conditions .

- Data Reproducibility : Archive raw NMR (FID files), HPLC chromatograms, and crystallographic data (CIF files) in institutional repositories. Use ChemAxon or ACD/Labs for spectral validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.